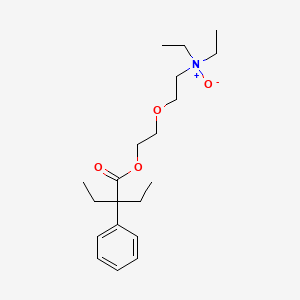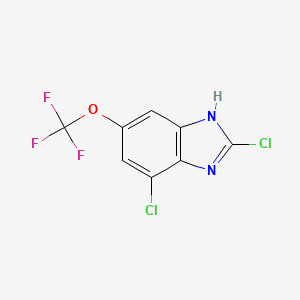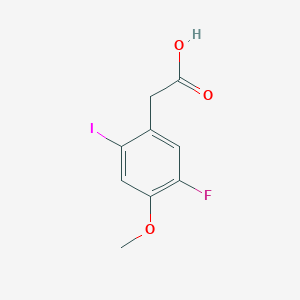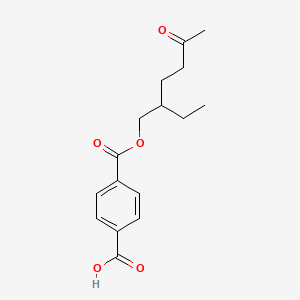
1-(2-Ethyl-5-oxohexyl)hydrogen 1,4-Benzenedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethyl-5-oxohexyl)hydrogen 1,4-Benzenedicarboxylate is a chemical compound with the molecular formula C16H20O5 and a molecular weight of 292.327 g/mol . It is an intermediate in the synthesis of Mono-2-ethylHydroxyhexyl Terephthalate, which is a metabolite of Diethylhexyl Terephthalate, a commonly used plasticizer in PVC items and childcare products .
Preparation Methods
The synthesis of 1-(2-Ethyl-5-oxohexyl)hydrogen 1,4-Benzenedicarboxylate typically involves the esterification of terephthalic acid with 2-ethyl-5-oxohexanol under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the water formed during the reaction is removed by azeotropic distillation . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-(2-Ethyl-5-oxohexyl)hydrogen 1,4-Benzenedicarboxylate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form terephthalic acid and 2-ethyl-5-oxohexanoic acid.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-(2-ethyl-5-hydroxyhexyl)hydrogen 1,4-benzenedicarboxylate.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include terephthalic acid derivatives and various substituted esters .
Scientific Research Applications
1-(2-Ethyl-5-oxohexyl)hydrogen 1,4-Benzenedicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of plasticizers and other industrial chemicals.
Biology: The compound is studied for its potential effects on biological systems, particularly its metabolites.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-5-oxohexyl)hydrogen 1,4-Benzenedicarboxylate involves its hydrolysis to terephthalic acid and 2-ethyl-5-oxohexanol. These metabolites can interact with various molecular targets and pathways in biological systems. The ester linkage in the compound is susceptible to hydrolysis by esterases, leading to the release of the active metabolites .
Comparison with Similar Compounds
1-(2-Ethyl-5-oxohexyl)hydrogen 1,4-Benzenedicarboxylate can be compared with other similar compounds such as:
Diethylhexyl Terephthalate: A widely used plasticizer with similar applications in PVC products.
Mono-2-ethylHydroxyhexyl Terephthalate: A metabolite of Diethylhexyl Terephthalate with similar chemical properties.
Terephthalic Acid: The parent compound used in the synthesis of various esters and plasticizers.
The uniqueness of this compound lies in its specific ester linkage and the presence of the 2-ethyl-5-oxohexyl group, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C16H20O5 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
4-(2-ethyl-5-oxohexoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C16H20O5/c1-3-12(5-4-11(2)17)10-21-16(20)14-8-6-13(7-9-14)15(18)19/h6-9,12H,3-5,10H2,1-2H3,(H,18,19) |
InChI Key |
YASBOZQAHGDANA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(=O)C)COC(=O)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl ((R)-4-Oxo-4-(((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate](/img/structure/B13432228.png)
![5-chloro-N-[4-(3-oxomorpholin-4-yl)phenyl]-N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B13432249.png)
![5,5'-(Methyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride](/img/structure/B13432253.png)
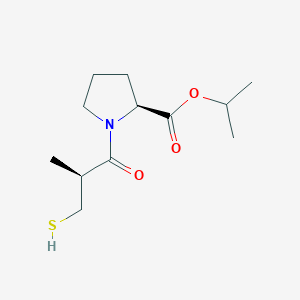
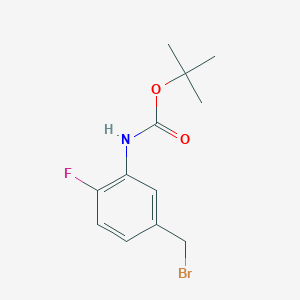
![2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4](/img/structure/B13432264.png)
![1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13432267.png)
![N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide](/img/structure/B13432268.png)
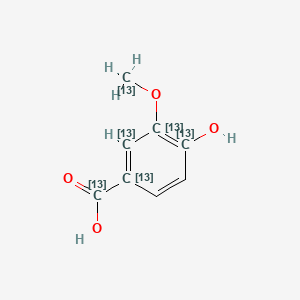
![[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B13432275.png)
![(2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid](/img/structure/B13432280.png)
